(E)-1-(3-Methylbut-1-enyl)cyclopropanamine
Overview
Description
(E)-1-(3-Methylbut-1-enyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 3-methylbut-1-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-Methylbut-1-enyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated cyclopropane derivative.
Attachment of the 3-Methylbut-1-enyl Side Chain: The final step involves the attachment of the 3-methylbut-1-enyl side chain through a cross-coupling reaction, such as a Heck reaction, where an alkene reacts with a halogenated cyclopropane derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(3-Methylbut-1-enyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the amine group or other substituents with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed:
Oxidation: Corresponding oxides, ketones, or carboxylic acids.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(3-Methylbut-1-enyl)cyclopropanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its amine functionality.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving amine-containing molecules, such as enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound’s reactivity and structural properties can be exploited in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-(3-Methylbut-1-enyl)cyclopropanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the cyclopropane ring and 3-methylbut-1-enyl side chain contribute to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(E)-1-(3-Methylbut-1-enyl)cyclopropanamine can be compared with other similar compounds, such as:
Cyclopropylamine: Lacks the 3-methylbut-1-enyl side chain, resulting in different reactivity and applications.
(E)-1-(3-Methylbut-1-enyl)cyclopropane:
(E)-1-(3-Methylbut-1-enyl)cyclopropanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, an amine group, and a 3-methylbut-1-enyl side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(E)-3-methylbut-1-enyl]cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)3-4-8(9)5-6-8/h3-4,7H,5-6,9H2,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPBGWLCUQGRSS-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C1(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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